![molecular formula C18H19ClN2OS B5756852 1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5756852.png)
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[(phenylthio)acetyl]piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in recent years.
Mechanism of Action
CPP acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is widely distributed in the central nervous system and is involved in the regulation of mood, anxiety, and cognition. CPP has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in the release of serotonin and other neurotransmitters.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and other neurotransmitters, an increase in the activity of the 5-HT1A receptor, and an increase in the activity of the hypothalamic-pituitary-adrenal (HPA) axis. These effects have been linked to the regulation of mood, anxiety, and cognition.
Advantages and Limitations for Lab Experiments
CPP has several advantages for use in lab experiments, including its ability to selectively target the 5-HT1A receptor, its high purity, and its stability. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on CPP, including the development of new synthesis methods to improve yield and purity, the investigation of its potential as a therapeutic agent for mood and anxiety disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of CPP on the brain and body, as well as its potential for abuse and addiction.
In conclusion, CPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its synthesis method has been optimized to obtain high yields of CPP with high purity. CPP has been extensively studied for its potential applications in scientific research, and its mechanism of action has been linked to the regulation of mood, anxiety, and cognition. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. Future research on CPP will provide valuable insights into its potential therapeutic applications and long-term effects on the brain and body.
Synthesis Methods
CPP can be synthesized using various methods, including the reaction of piperazine with 3-chlorobenzoyl chloride, followed by reaction with phenylthioacetic acid. Another method involves the reaction of piperazine with 3-chlorobenzoic acid, followed by reaction with phenylthioacetyl chloride. These methods have been optimized to obtain high yields of CPP with high purity.
Scientific Research Applications
CPP has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of serotonin receptors in the brain, as it has been shown to act as a partial agonist at the 5-HT1A receptor. CPP has also been used to study the effects of serotonin on behavior and cognition, as well as the role of serotonin in the regulation of mood and anxiety.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-15-5-4-6-16(13-15)20-9-11-21(12-10-20)18(22)14-23-17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTVTCKLHWDFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone |
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